molecular formula C12H22N2 B13657502 {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine

Cat. No.: B13657502
M. Wt: 194.32 g/mol
InChI Key: JYQFPQXHTQPKST-UHFFFAOYSA-N
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Description

{9-Cyclopropyl-9-azabicyclo[331]nonan-3-yl}methanamine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and a nitrogen-containing bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine typically involves the reaction of a 9-azabicyclo[3.3.1]nonane derivative with appropriate reagents to introduce the cyclopropyl group and the methanamine moiety. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a hydrogenation catalyst such as a ruthenium complex .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized bicyclic amines.

Scientific Research Applications

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine involves its interaction with specific molecular targets, such as muscarinic receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing novel drugs and catalysts with specific activity profiles.

Biological Activity

{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine, with the CAS number 1208831-66-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H22N2
  • Molecular Weight : 194.32 g/mol
  • Structure : The bicyclic structure contributes to its unique interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the bicyclic structure of this compound. For instance, research on spiro-fused azabicyclo compounds has shown promising antiproliferative effects against various cancer cell lines, including:

  • Human erythroleukemia (K562)
  • Cervical carcinoma (HeLa)
  • Breast cancer (MCF-7)

These studies utilized assays such as MTS for cell proliferation and flow cytometry for cell cycle analysis, demonstrating that certain derivatives can induce cell cycle arrest and apoptosis in tumor cells .

The mechanism by which this compound exhibits its biological effects is believed to involve:

  • Receptor Modulation : Compounds in this class may act as antagonists at various receptors, including opioid and dopamine receptors, which are implicated in cancer progression and neurodegenerative diseases .
  • Cytotoxicity : The compound's ability to disrupt cellular functions leads to increased cytotoxicity in malignant cells, as observed in multiple studies involving different tumor types .

Study 1: Antiproliferative Effects

A study conducted on a series of azabicyclo compounds demonstrated that specific structural modifications enhanced their antiproliferative activity against cancer cell lines. The findings suggested that the introduction of cyclopropyl groups could significantly affect the compound's interaction with cellular targets, leading to improved efficacy .

Study 2: Neuroprotective Properties

Another investigation into related bicyclic compounds indicated potential neuroprotective effects, suggesting that these compounds could mitigate neurodegeneration by modulating neurotransmitter systems . This opens avenues for exploring their use in treating conditions like Alzheimer's disease.

Data Summary

PropertyValue
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Antitumor ActivityYes
Receptor TargetsOpioid receptors, Dopamine D3 receptors
Neuroprotective PotentialYes

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanamine

InChI

InChI=1S/C12H22N2/c13-8-9-6-11-2-1-3-12(7-9)14(11)10-4-5-10/h9-12H,1-8,13H2

InChI Key

JYQFPQXHTQPKST-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2C3CC3)CN

Origin of Product

United States

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